3,5-Difluoro-4-hydroxybenzonitrile is an organic compound with the molecular formula and a molecular weight of approximately 155.10 g/mol. This compound features a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a benzene ring that is further substituted with two fluorine atoms at the 3 and 5 positions. Its structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The compound appears as white to pale yellow crystals or powder, with a melting point ranging from 198.0 to 208.0 °C .
3,5-Difluoro-4-hydroxybenzonitrile is a small organic molecule with the chemical formula C7H3F2NO. It is a white crystalline solid with a melting point of 138-140 °C. The synthesis of 3,5-difluoro-4-hydroxybenzonitrile has been reported in several scientific publications, with various methods employed. These methods typically involve the reaction of appropriate starting materials, such as fluorinated nitrophenols or fluorinated phenols, followed by subsequent functional group modifications [, ].
Several methods for synthesizing 3,5-Difluoro-4-hydroxybenzonitrile have been reported:
3,5-Difluoro-4-hydroxybenzonitrile has potential applications in:
Several compounds share structural similarities with 3,5-Difluoro-4-hydroxybenzonitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 3-Fluoro-4-hydroxybenzonitrile | C7H4F1NO | Contains only one fluorine atom |
| 4-Fluoro-3-hydroxybenzonitrile | C7H4F1NO | Fluorine at a different position |
| 3-Fluoro-2-hydroxybenzonitrile | C7H4F1NO | Hydroxyl group at position 2 |
| 3-Fluoro-4-methoxybenzonitrile | C8H8F1NO | Contains a methoxy group instead of hydroxyl |
| 3,4-Difluoro-2-hydroxybenzonitrile | C7H4F2NO | Additional fluorine atom at position 4 |
The unique combination of two fluorine atoms and both hydroxy and nitrile functional groups distinguishes 3,5-Difluoro-4-hydroxybenzonitrile from these similar compounds, potentially leading to unique reactivity and biological profiles not found in its analogs .
The synthesis of 3,5-difluoro-4-hydroxybenzonitrile (CAS 2967-54-6) emerged as part of broader advancements in fluorinated aromatic chemistry. While direct historical records for this specific compound are sparse in the provided sources, its development aligns with methodologies established for brominated analogs like 3,5-dibromo-4-hydroxybenzonitrile. Early synthetic routes for such compounds often involved halogenation of phenolic precursors, a strategy later adapted for fluorination. The compound’s first documented applications in patents and research literature date to the early 2000s, particularly in liquid crystal synthesis and pharmaceutical intermediates.
3,5-Difluoro-4-hydroxybenzonitrile belongs to the benzonitrile family, characterized by a cyano group (-C≡N) attached to a benzene ring. Key structural features include:
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₃F₂NO |
| Molecular Weight | 155.10 g/mol |
| PubChem CID | 10749406 |
| SMILES | OC1=C(F)C=C(C=C1F)C#N |
This configuration positions the compound as a fluorinated phenolic nitrile, combining the stability of fluorine with the reactivity of the hydroxyl and cyano groups.
The compound is systematically named 3,5-difluoro-4-hydroxybenzonitrile, adhering to IUPAC rules for substituted aromatic compounds. Alternative names include:
Its classification spans multiple categories:
The fluorine atoms at positions 3 and 5 confer distinct electronic and steric properties:
| Property | Impact |
|---|---|
| Electron-Withdrawing | Enhances acidity of the hydroxyl proton |
| Steric Hindrance | Modulates reactivity at adjacent positions |
| Thermal Stability | Resists decomposition under high temperatures |
These features make the compound valuable for:
The synthesis of 3,5-difluoro-4-hydroxybenzonitrile typically involves fluorination of hydroxybenzonitrile derivatives. Key methods include:
Example Protocol (adapted from bromination methods):
The compound serves as a precursor to:
| Target Molecule | Application |
|---|---|
| Quinazoline Derivatives | Antimalarial (e.g., Gefitinib) and anticancer drugs. |
| Aminoquinoline Derivatives | Antiparasitic agents (e.g., Tacrine analogs). |
Fluorinated phenolic nitriles enhance:
Patents highlight its use in liquid crystal displays (LCDs) and optical materials.
3,5-Difluoro-4-hydroxybenzonitrile derivatives are intermediates for:
| Property | Value |
|---|---|
| Melting Point | 200–208°C |
| Solubility | Low in water; soluble in DMSO, DMF |
| Stability | Stable under ambient conditions |
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nucleophilic Substitution | KF, DMF, 80–100°C | Replacement of fluorine with nucleophiles |
| Hydroxyl Deprotonation | NaOH, aqueous | Formation of phenoxide intermediates |
| Cyanide Hydrolysis | H₂O, acid/heating | Conversion to carboxylic acid |
| Technique | Key Peaks |
|---|---|
| ¹H NMR | δ 5.5–7.0 (aromatic protons), δ 4.8 (OH) |
| ¹³C NMR | δ 160–170 (C=O/C≡N), δ 110–150 (aromatic carbons) |
| IR | 3200–3500 cm⁻¹ (OH), 2220 cm⁻¹ (C≡N) |
While specific crystal structures are not reported in the provided sources, the compound crystallizes as a white to pale cream solid with a melting point of 200–208°C.
Fluorinated compounds often exhibit persistence due to carbon-fluorine bond stability. Limited data suggest that 3,5-difluoro-4-hydroxybenzonitrile may degrade via:
| Parameter | Value |
|---|---|
| CAS Number | 2967-54-6 |
| UN Number | UN3439 (corrosive) |
| Handling | Avoid inhalation; use PPE |
The molecular formula of 3,5-difluoro-4-hydroxybenzonitrile is C₇H₃F₂NO, representing a compact aromatic structure with a molecular weight of 155.10 grams per mole [1] [2] [3]. This molecular weight places it within the range of small to medium-sized organic molecules commonly employed in pharmaceutical and materials science applications [6]. The compound is registered under Chemical Abstracts Service number 2967-54-6 and carries the MDL number MFCD09033181 [7] [8].
| Property | Value | Reference Source |
|---|---|---|
| Molecular Formula | C₇H₃F₂NO | [1] [2] |
| Molecular Weight (g/mol) | 155.10 | [3] [4] |
| CAS Number | 2967-54-6 | [1] [7] |
| MDL Number | MFCD09033181 | [2] [8] |
| IUPAC Name | 3,5-difluoro-4-hydroxybenzonitrile | [2] [3] |
| SMILES Notation | OC1=C(F)C=C(C=C1F)C#N | [3] [5] |
| InChI Key | XZNZJDPPWWFJAL-UHFFFAOYSA-N | [2] [3] |
The molecular composition reveals a high degree of substitution on the benzene ring, with 43% of the available positions occupied by heteroatoms or functional groups [1] [2]. The presence of two fluorine atoms contributes significantly to the molecular weight, accounting for approximately 24.5% of the total mass [3].
The structural connectivity of 3,5-difluoro-4-hydroxybenzonitrile follows a highly ordered arrangement that maximizes electronic stabilization through resonance effects [9] [10]. The benzene ring serves as the central framework, with carbon-carbon bond lengths typically ranging from 1.39 to 1.40 Angstroms, consistent with aromatic delocalization [11]. The nitrile group exhibits characteristic triple bond geometry with a carbon-nitrogen bond length of approximately 1.16-1.17 Angstroms [11] [12].
The carbon-fluorine bonds represent some of the strongest single bonds in organic chemistry, with bond lengths typically measuring 1.34-1.36 Angstroms [11] [13]. These bonds contribute significantly to the molecule's stability and influence its electronic properties [14] [13]. The hydroxyl group forms a carbon-oxygen bond with a length of approximately 1.36-1.37 Angstroms, while the oxygen-hydrogen bond measures 0.96-0.97 Angstroms [11].
| Bond Type | Typical Bond Length (Å) | Bond Character | Electronic Influence |
|---|---|---|---|
| C≡N (Nitrile) | 1.16-1.17 | Triple bond, linear | Strong electron-withdrawing |
| C-C (Aromatic) | 1.39-1.40 | Aromatic delocalized | Conjugated system |
| C-F (Aromatic) | 1.34-1.36 | Polar covalent, strong | Electron-withdrawing/donating |
| C-O (Hydroxyl) | 1.36-1.37 | Polar covalent | Electron-donating |
| O-H (Hydroxyl) | 0.96-0.97 | Polar covalent | Hydrogen bonding capability |
Computational studies on related fluorinated benzonitrile derivatives indicate that the average deviation from linearity of the nitrile group is approximately 137.25 degrees, suggesting minimal distortion from ideal geometry [11] [12]. The structural parameters demonstrate remarkable consistency across different substitution patterns in fluorinated aromatic systems [11].
The electronic distribution in 3,5-difluoro-4-hydroxybenzonitrile is governed by complex interactions between electron-donating and electron-withdrawing substituents [15] [14]. The nitrile group functions as a strong electron-withdrawing group through both inductive and resonance effects, significantly influencing the electron density distribution across the aromatic ring [16] [17]. Simultaneously, the hydroxyl group exhibits electron-donating characteristics through resonance, while the fluorine atoms demonstrate dual behavior depending on the specific electronic context [14] [18].
The resonance effects in this system create a complex electronic landscape where multiple canonical structures contribute to the overall electronic distribution [15] [14]. The nitrile group participates in resonance by accepting electron density from the aromatic ring, particularly through para-positioned resonance structures [16] [17]. The hydroxyl group can donate electron density into the ring system, creating regions of increased electron density ortho and para to the hydroxyl substituent [19] [14].
Fluorine atoms in aromatic systems exhibit unique electronic behavior characterized by competing inductive and resonance effects [14] [18]. The high electronegativity of fluorine results in strong inductive electron withdrawal, while the lone pairs on fluorine can participate in resonance donation to the aromatic system [14] [13]. This dual nature creates a complex electronic environment that significantly influences the compound's chemical reactivity [18] [20].
| Electronic Parameter | Estimated Value | Contributing Factors |
|---|---|---|
| HOMO Energy (eV) | -6.5 to -7.0 | Electron-withdrawing F and CN groups |
| LUMO Energy (eV) | -1.5 to -2.0 | CN acceptor group lowering |
| HOMO-LUMO Gap (eV) | 4.5 to 5.5 | Moderate gap for substituted aromatics |
| Dipole Moment (Debye) | 3.0 to 4.0 | High polarity from substituents |
| Topological Polar Surface Area (Ų) | 44.02 | Computational prediction |
The electronic distribution pattern creates distinct regions of electrophilic and nucleophilic character within the molecule [15] [18]. Computational studies on similar fluorinated aromatic compounds indicate that the electron density is significantly reduced at positions adjacent to electron-withdrawing groups [13] [21].
3,5-Difluoro-4-hydroxybenzonitrile exhibits minimal conformational flexibility due to its rigid aromatic framework [22] [23]. The planar nature of the benzene ring constrains the molecule to essentially a single conformation, with the primary sources of conformational variation arising from the rotation of the hydroxyl group [24]. The hydroxyl hydrogen can adopt different orientations relative to the ring plane, though intramolecular hydrogen bonding interactions may favor specific conformations [24].
The symmetry of the molecule is reduced from that of unsubstituted benzene due to the asymmetric arrangement of substituents [22] [23]. The compound possesses a single plane of symmetry passing through the carbon atoms bearing the nitrile and hydroxyl groups, as well as through the carbon atom positioned between the two fluorine substituents [22]. This symmetry reduction has implications for the molecule's physical properties and potential biological activity [23].
Computational conformational analysis of related hydroxybenzonitrile derivatives indicates that the energy barriers for hydroxyl group rotation are typically low, on the order of 2-5 kcal/mol [24]. However, the presence of fluorine substituents in the ortho positions relative to the hydroxyl group may create additional steric interactions that influence the preferred conformations [24].
| Conformational Parameter | Description | Energy Implications |
|---|---|---|
| Ring Planarity | Highly planar aromatic system | Minimal deviation from planarity |
| Hydroxyl Rotation | Limited rotation around C-O bond | Low energy barriers (2-5 kcal/mol) |
| Symmetry Elements | Single plane of symmetry | Cs point group symmetry |
| Steric Interactions | Minimal intramolecular crowding | Favorable for planar conformation |
The rigid structure of 3,5-difluoro-4-hydroxybenzonitrile contributes to its crystalline properties, with reported melting points ranging from 200-208°C [4] [6]. This high melting point reflects strong intermolecular interactions in the solid state, likely involving hydrogen bonding and aromatic stacking interactions [4] [13].
Computational molecular orbital studies provide detailed insights into the electronic structure and properties of 3,5-difluoro-4-hydroxybenzonitrile [16] [17] [26]. Density functional theory calculations using standard basis sets reveal characteristic orbital patterns typical of substituted aromatic systems [17] [18]. The highest occupied molecular orbital typically exhibits significant electron density on the aromatic ring and hydroxyl oxygen, reflecting the electron-donating character of the hydroxyl substituent [16] [17].
The lowest unoccupied molecular orbital shows substantial localization on the nitrile group and adjacent aromatic carbons, consistent with the electron-accepting nature of the cyano substituent [16] [26]. This orbital pattern facilitates charge transfer processes and influences the compound's electronic absorption properties [17] [18]. Computational studies on related benzonitrile derivatives indicate HOMO energies in the range of -6.5 to -7.0 eV and LUMO energies between -1.5 and -2.0 eV [17] [18].
The molecular orbital calculations reveal significant mixing between fluorine lone pair orbitals and the aromatic π-system [18] [13]. This interaction contributes to the unique electronic properties of fluorinated aromatics and influences their chemical reactivity patterns [18] [20]. The dual nature of fluorine as both an electron-withdrawing group through inductive effects and a potential electron donor through resonance is clearly evident in the molecular orbital descriptions [14] [18].
| Molecular Orbital | Energy Range (eV) | Primary Character | Computational Method |
|---|---|---|---|
| HOMO | -6.5 to -7.0 | Aromatic π + OH donation | DFT/B3LYP |
| LUMO | -1.5 to -2.0 | CN acceptance + aromatic π* | DFT/B3LYP |
| HOMO-1 | -7.0 to -7.5 | Aromatic π with F contribution | DFT/B3LYP |
| LUMO+1 | -1.0 to -1.5 | Extended aromatic π* system | DFT/B3LYP |
3,5-Difluoro-4-hydroxybenzonitrile exhibits a crystalline solid state at ambient conditions, presenting as crystals or powder or crystalline powder [1] [2] [3]. The compound's molecular structure features a high degree of planarity, characteristic of aromatic systems with minimal steric hindrance . The rigid aromatic framework contributes significantly to the compound's ability to form stable crystalline arrangements through intermolecular interactions .
The molecular geometry displays single plane of symmetry passing through the carbon atoms bearing the nitrile and hydroxyl groups, as well as through the carbon atom positioned between the two fluorine substituents, resulting in Cs point group symmetry . This reduced symmetry from that of unsubstituted benzene has important implications for the compound's crystalline packing arrangements and physical properties .
Computational conformational analysis indicates that the hydroxyl group rotation barriers are relatively low, typically on the order of 2-5 kcal/mol . However, the presence of fluorine substituents in the ortho positions relative to the hydroxyl group creates additional steric interactions that influence the preferred molecular conformations in the solid state .
While specific polymorphic forms of 3,5-difluoro-4-hydroxybenzonitrile have not been extensively documented in the available literature, related dihalo-4-hydroxybenzonitrile compounds are known to exhibit polymorphism and isostructural behavior [5] [6]. The 3,5-dichloro-4-hydroxybenzonitrile analog demonstrates the formation of multiple polymorphic forms with different crystalline arrangements, suggesting that the difluoro analog may also possess similar polymorphic potential [5].
3,5-Difluoro-4-hydroxybenzonitrile appears as a white to pale cream colored solid under standard laboratory conditions [1] [2] [3] [7]. The compound maintains its solid state morphology across a wide temperature range, remaining stable at ambient storage conditions [8] [9] [7].
The material typically presents in multiple physical forms including crystalline powder, crystals, or crystalline powder [1] [2] [3], indicating versatility in its solid-state presentations depending on crystallization conditions and handling procedures. This morphological flexibility suggests that the compound can adapt to various processing and storage requirements while maintaining its chemical integrity [7].
The melting point of 3,5-difluoro-4-hydroxybenzonitrile has been consistently reported across multiple sources as falling within the range of 198.0-208.0°C [1] [8] [10] [11] [2] [9] [3] [12] [7]. More specifically, various suppliers and analytical sources report slightly different ranges: 200-208°C [13] [10] [11] [9] [7] [14] [15] [16] and 198.0-208.0°C [1] [2] [3] [12]. This relatively high melting point reflects the presence of strong intermolecular interactions in the solid state, particularly hydrogen bonding involving the hydroxyl group and aromatic stacking interactions between the planar molecular frameworks .
The substantial melting point range suggests potential phase transition complexity or the existence of multiple crystalline forms with slightly different thermal properties. The clear melt designation used in technical specifications [1] [2] [3] indicates that the compound undergoes a clean phase transition from solid to liquid without decomposition at the melting point.
The high thermal stability evidenced by the elevated melting point is attributed to the compound's rigid aromatic structure and the stabilizing influence of the fluorine substituents . The intermolecular hydrogen bonding network involving the hydroxyl group and potential aromatic stacking interactions contribute to the elevated energy requirements for phase transition .
Predictive computational models estimate the boiling point of 3,5-difluoro-4-hydroxybenzonitrile to be 221.0 ± 40.0°C at 760 mmHg [13] [10] [17]. This relatively close proximity between the melting point (200-208°C) and predicted boiling point (221°C) indicates a narrow liquid range, which is characteristic of compounds with strong intermolecular interactions [13] [10] [17].
The vapor pressure at standard conditions (25°C) is predicted to be extremely low at 0.1 ± 0.5 mmHg [17], reflecting the compound's low volatility. This minimal vapor pressure is consistent with the presence of hydrogen bonding capabilities and the substantial molecular weight of 155.10 g/mol [17].
The predicted flash point of 87.4 ± 27.3°C [17] provides important safety and handling information, indicating that the compound requires moderate heating to reach conditions where vapor ignition could occur. The relatively high flash point compared to many organic solvents enhances the compound's safety profile for laboratory and industrial handling [17].
3,5-Difluoro-4-hydroxybenzonitrile demonstrates excellent thermal stability under ambient conditions [8] [9] [7] [14]. The compound can be stored at ambient temperatures [8] [9] [7] without degradation, indicating robust thermal properties suitable for standard laboratory and industrial applications.
The thermal stability is enhanced by the electron-withdrawing effects of the fluorine substituents, which stabilize the aromatic system against thermal decomposition . The carbon-fluorine bonds, being among the strongest in organic chemistry, contribute significantly to the overall thermal resilience of the molecule .
No specific decomposition temperature data is available in the current literature [18] [19], but the absence of reported thermal degradation issues during routine handling and storage suggests that the compound maintains its integrity well above its melting point. The predicted boiling point of 221°C provides an upper limit for thermal processing applications [13] [10] [17].
3,5-Difluoro-4-hydroxybenzonitrile exhibits limited solubility in water [17] but demonstrates good solubility in polar organic solvents. The compound is specifically noted to be soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) , both of which are high-polarity aprotic solvents capable of solvating the compound through dipole-dipole interactions and potential hydrogen bonding with the hydroxyl group.
Methanol solubility has been confirmed [20] [18], indicating compatibility with protic polar solvents. This solubility pattern suggests that the compound can participate in hydrogen bonding as both a donor (through the hydroxyl group) and acceptor (through the nitrile nitrogen), facilitating dissolution in hydrogen-bonding solvents [20].
The low water solubility is attributed to the hydrophobic nature of the fluorinated aromatic system, which outweighs the hydrophilic contribution of the hydroxyl group. The presence of two electron-withdrawing fluorine atoms reduces the electron density on the hydroxyl oxygen, potentially diminishing its hydrogen-bonding capacity with water molecules .
The predicted logarithmic partition coefficient (Log P) is 1.61 [17], indicating moderate lipophilicity. This value suggests that the compound has a slight preference for lipophilic environments over aqueous phases, which is consistent with its limited water solubility and good organic solvent compatibility [17].
The predicted pKa value of 5.34 ± 0.23 [13] [10] indicates that the compound exhibits weak acid behavior, with the hydroxyl group capable of proton dissociation under mildly basic conditions [13] [10]. This acidity is enhanced by the electron-withdrawing effects of both the fluorine substituents and the nitrile group, which stabilize the conjugate base through resonance and inductive effects [13] [10].
The relatively low pKa compared to simple phenols (typically around 10) demonstrates the significant influence of the electron-withdrawing substituents on the compound's acid-base properties [13] [10]. This enhanced acidity may influence the compound's behavior in biological systems and its interaction with various chemical environments.
Fluorinated benzonitrile compounds, including 3,5-difluoro-4-hydroxybenzonitrile, typically exhibit UV-visible absorption in the range of 300-400 nm [21] [22] [23]. This absorption arises from π→π* electronic transitions within the aromatic system, which are influenced by the electron-withdrawing effects of both the fluorine substituents and the nitrile group [21] [23].
The presence of the hydroxyl group in the para position relative to the nitrile introduces additional electronic effects through resonance interactions, potentially causing bathochromic shifts in the absorption spectrum compared to non-hydroxylated analogs [21]. The electron-withdrawing fluorine substituents in the meta positions relative to the hydroxyl group further modulate the electronic properties of the aromatic system [23].
Computational studies on related fluorinated benzonitrile systems suggest that the compound exhibits charge transfer absorption characteristics [23], where electron density shifts from the hydroxyl-substituted portion of the molecule toward the electron-deficient nitrile group upon electronic excitation [23].
While specific fluorescence data for 3,5-difluoro-4-hydroxybenzonitrile is limited in the available literature, related fluorinated hydroxybenzonitrile derivatives demonstrate emission characteristics dependent on molecular rigidity and planarity [24] [25]. The compound's rigid aromatic structure and potential for intramolecular hydrogen bonding may influence its photophysical behavior [24].
Studies on structurally related compounds such as 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) show that fluorinated hydroxybenzene derivatives can exhibit significant fluorescence when molecular rotation is restricted [25]. The benzene ring rotation around single bonds can be a key factor in determining fluorescence quantum yields [25].
The presence of fluorine substituents typically enhances photostability and can influence fluorescence quantum yields through heavy atom effects and electronic perturbations of the aromatic system [24]. However, the electron-withdrawing nature of the nitrile group may contribute to fluorescence quenching through enhanced non-radiative decay pathways [24].
The infrared spectrum of 3,5-difluoro-4-hydroxybenzonitrile exhibits characteristic absorption bands that reflect its functional group composition and molecular structure. The nitrile group (C≡N) stretching frequency appears at approximately 2220 cm⁻¹ [26] [27], which is typical for aromatic nitriles and reflects the high bond strength and reduced mass of the carbon-nitrogen triple bond [26].
The hydroxyl group (O-H) stretching vibration is observed in the range of 3200-3500 cm⁻¹ , with the exact frequency depending on the extent of hydrogen bonding in the solid state or solution . The relatively broad nature of this absorption band suggests the presence of hydrogen bonding interactions, either intermolecular in the solid state or with solvent molecules in solution .
Carbon-fluorine stretching vibrations contribute to the fingerprint region of the spectrum, typically appearing in the range of 1000-1300 cm⁻¹ [26]. These vibrations are particularly diagnostic for fluorinated aromatic compounds and provide valuable structural confirmation [26].
Detailed vibrational analysis of the related compound 3,5-difluorobenzonitrile has been performed using ab initio quantum chemical methods, revealing that the C≡N stretching mode contains 87% contribution from the C≡N stretching force constant and exhibits mixing with the C-CN stretching mode to the extent of 12% [26]. Similar vibrational coupling patterns are expected for the hydroxylated analog [26].
Acute Toxic;Irritant